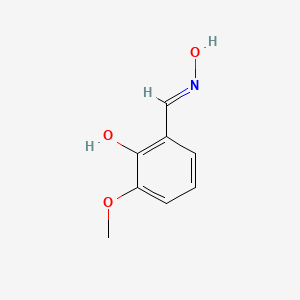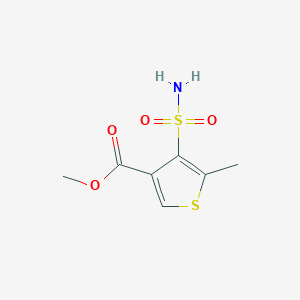![molecular formula C₃₄H₅₈OSi B1145809 tert-Butyl-dimethyl-(4-methylene-3-{2-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidene]-ethylidene}-cyclohexyloxy)-silane CAS No. 104846-62-0](/img/structure/B1145809.png)
tert-Butyl-dimethyl-(4-methylene-3-{2-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidene]-ethylidene}-cyclohexyloxy)-silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of similar silicon-based compounds involves multi-step chemical reactions, including Grignard reactions and hydroxyl-protection reactions. Controlled cationic polymerization followed by end capping with related silanes is a common approach. Such methodologies ensure the synthesis of compounds with desired end-functionalities (Li et al., 2019).
Molecular Structure Analysis
The molecular structure of these silicon-based compounds is characterized using techniques like NMR analysis, which confirms the presence of specific functional groups and the completion of intended reactions. The structure significantly influences the compound's reactivity and interaction with other chemicals (Li et al., 2019).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including thermolysis and dyotropic rearrangement, leading to the formation of products with distinct structural features. Theoretical calculations and experimental findings help in understanding the mechanisms and outcomes of these reactions (Naka et al., 2008).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and viscosity, are determined by the molecular structure. Steric congestion and the presence of specific substituents influence these properties, making them crucial for applications requiring particular physical characteristics (Unno et al., 1996).
Chemical Properties Analysis
Chemical properties, including reactivity towards acids, bases, and other reagents, are key for the compound's applications. For instance, the ease of hydrolysis and the ability to undergo crosslinking reactions are significant for materials science applications. The chemical properties are influenced by the molecular structure and the presence of functional groups (Zimmer et al., 2013).
Aplicaciones Científicas De Investigación
One study elaborates on the synthesis and properties of hydroxytelechelic polyisobutylenes, achieved by capping living polyisobutylene chains with a related silane compound, demonstrating its utility in producing polyisobutylene-based polyurethane with enhanced acid resistance (Li et al., 2019). Another investigation delves into the thermal isomerization of silacyclohexenes, providing insights into the behavior of silane compounds under high-temperature conditions and their potential rearrangements (Naka et al., 2008).
Further research introduces new crosslinkable copolymers from propylene and a silane-functionalized monomer, highlighting the controlled composition and subsequent crosslinking capabilities of these materials for industrial applications (Zimmer et al., 2013). Additionally, the study of cis- and trans-1-tert-butyl-4,5-dimethyl-2-phenyl-2-(trimethylsiloxy)-1-(trimethylsilyl)-1-silacyclohex-4-enes offers a detailed look at the synthesis and thermal behavior of specific silane derivatives, contributing to the understanding of their stability and reactivity (Naka et al., 2010).
Direcciones Futuras
The study of complex silanes and other silicon-containing compounds is an active area of research in chemistry. These compounds have potential applications in areas such as materials science, pharmaceuticals, and chemical synthesis. Future research could involve studying the properties of this specific compound, developing methods for its synthesis, and exploring its potential applications .
Propiedades
IUPAC Name |
[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H58OSi/c1-24(2)25(3)14-15-27(5)31-20-21-32-28(13-12-22-34(31,32)9)17-18-29-23-30(19-16-26(29)4)35-36(10,11)33(6,7)8/h14-15,17-18,24-25,27,30-32H,4,12-13,16,19-23H2,1-3,5-11H3/b15-14+,28-17+,29-18-/t25-,27+,30-,31+,32-,34+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHUIJWPZSWHEE-IYBFNROZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O[Si](C)(C)C(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H58OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl-dimethyl-(4-methylene-3-{2-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidene]-ethylidene}-cyclohexyloxy)-silane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S,5S)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B1145727.png)

![2-(2,6-Dichlorophenyl)-2,3-dihydro-3-hydroxypyrrolo[3,4-c]pyridin-1-one](/img/structure/B1145741.png)
![3-[Carboxy-(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1145743.png)
![3-Bromo-4-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1145744.png)
